molecular formula C9H13NO B13152505 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one

1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one

Cat. No.: B13152505
M. Wt: 151.21 g/mol
InChI Key: XBESRHRBVKJJDS-UHFFFAOYSA-N
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Description

2-propynyl acrylate , belongs to the class of α,β-unsaturated ketones. Its chemical formula is C₉H₁₃NO , and its molecular weight is 151.21 g/mol . This compound features a piperidine ring with an alkyne group attached, making it intriguing for various scientific and industrial purposes.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the formation of 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one. One common method involves the reaction of 2-methylpiperidine with propargyl bromide or propargyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the desired compound.

b. Industrial Production

While not widely produced on an industrial scale, researchers and pharmaceutical companies synthesize this compound for specific applications. High-quality reference standards are available for accurate results in pharmaceutical testing .

Chemical Reactions Analysis

1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the alkyne group yields the corresponding alkene or alcohol.

    Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen, allowing for functional group modifications.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

    Organic Synthesis: It serves as a building block for more complex molecules.

    Biological Studies: Investigations into its interactions with biological targets and pathways.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as an enzyme inhibitor, modulate cellular signaling pathways, or influence protein-protein interactions.

Comparison with Similar Compounds

While 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one is relatively unique, similar compounds include 1-(1-methylpiperidin-2-yl)propan-2-one (CAS No. 18747-42-7) . These compounds share structural features but differ in substituents and functional groups.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(2-methylpiperidin-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-8(11)9(2)6-4-5-7-10-9/h1,10H,4-7H2,2H3

InChI Key

XBESRHRBVKJJDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)C(=O)C#C

Origin of Product

United States

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